molecular formula C6H4ClN5 B13342167 2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine

2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine

Katalognummer: B13342167
Molekulargewicht: 181.58 g/mol
InChI-Schlüssel: RWKUWIJQOHNVCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine is a heterocyclic compound that contains both a pyrazine ring and a triazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the triazole ring is particularly significant as it is known for its biological activity and ability to form stable complexes with metals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine typically involves the reaction of 2-chloropyrazine with 1H-1,2,4-triazole under specific conditions. One common method is the nucleophilic substitution reaction where 2-chloropyrazine is reacted with sodium triazolate in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 2-amino-3-(1H-1,2,4-triazol-1-yl)pyrazine derivative .

Wirkmechanismus

The mechanism of action of 2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can influence the compound’s biological activity . The exact pathways involved would vary based on the specific derivative and its target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Chloro-3-(1H-1,2,3-triazol-1-yl)pyrazine
  • 2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyridine
  • 2-Chloro-3-(1H-1,2,4-triazol-1-yl)benzene

Uniqueness

2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine is unique due to the combination of the pyrazine and triazole rings, which imparts distinct chemical and biological properties. The presence of the chlorine atom allows for further functionalization through nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .

Eigenschaften

Molekularformel

C6H4ClN5

Molekulargewicht

181.58 g/mol

IUPAC-Name

2-chloro-3-(1,2,4-triazol-1-yl)pyrazine

InChI

InChI=1S/C6H4ClN5/c7-5-6(10-2-1-9-5)12-4-8-3-11-12/h1-4H

InChI-Schlüssel

RWKUWIJQOHNVCF-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(C(=N1)N2C=NC=N2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.